molecular formula C12H21N3O4S2 B6994890 5-(Heptylsulfonylamino)pyridine-2-sulfonamide

5-(Heptylsulfonylamino)pyridine-2-sulfonamide

Cat. No.: B6994890
M. Wt: 335.4 g/mol
InChI Key: ZTTGSXMWBWTEQT-UHFFFAOYSA-N
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Description

5-(Heptylsulfonylamino)pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with heptylsulfonylamino and sulfonamide groups, making it a valuable molecule in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptylsulfonylamino)pyridine-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Heptylsulfonylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Heptylsulfonylamino)pyridine-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Heptylsulfonylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Heptylsulfonylamino)pyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The heptylsulfonyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

5-(heptylsulfonylamino)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-2-3-4-5-6-9-20(16,17)15-11-7-8-12(14-10-11)21(13,18)19/h7-8,10,15H,2-6,9H2,1H3,(H2,13,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGSXMWBWTEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCS(=O)(=O)NC1=CN=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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